molecular formula C5H5Cl2N3 B1602839 2,5-Dichloro-N-methylpyrimidin-4-amine CAS No. 940927-35-5

2,5-Dichloro-N-methylpyrimidin-4-amine

Cat. No.: B1602839
CAS No.: 940927-35-5
M. Wt: 178.02 g/mol
InChI Key: SWKLMNGSJGGHTG-UHFFFAOYSA-N
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Description

Overview of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical and Biological Sciences

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, represents a cornerstone of contemporary chemical and biological sciences. semanticscholar.org Its fundamental importance is rooted in its presence as a core component of the nucleobases cytosine, thymine, and uracil, which are integral to the structure and function of nucleic acids, DNA and RNA. semanticscholar.org Beyond this central biological role, the pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.com This designation stems from its ability to interact with a wide array of biological targets, often by mimicking natural purine (B94841) and pyrimidine nucleobases and engaging in crucial molecular interactions like hydrogen bonding and π–π stacking. mdpi.comnih.gov

The versatility of the pyrimidine core allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling chemists to fine-tune the steric and electronic properties of its derivatives. mdpi.com This adaptability has led to the development of a vast library of pyrimidine-containing compounds with a broad spectrum of pharmacological activities. nih.gov These include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.govdntb.gov.ua Fused pyrimidine systems, such as purines and pyrido[2,3-d]pyrimidines, are also prominent pharmacophores found in numerous clinically approved drugs, further highlighting the scaffold's significance in drug discovery and development. nih.govrsc.org

Historical Development and Therapeutic Relevance of Halogenated Pyrimidine Derivatives

The strategic introduction of halogen atoms, particularly fluorine and chlorine, to the pyrimidine scaffold has been a pivotal development in medicinal chemistry. acs.org Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org Historically, this strategy led to the creation of some of the most important classes of therapeutic agents.

One of the earliest and most impactful examples is the development of fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), a cornerstone of cancer chemotherapy for decades. mdpi.com These compounds act as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the proliferation of rapidly dividing cancer cells. semanticscholar.orgmdpi.com The success of these early halogenated pyrimidines spurred further research, leading to a diverse range of derivatives.

Halogenated pyrimidines have also been investigated as non-hypoxic cell radiosensitizers. nih.gov Compounds like iododeoxyuridine must be incorporated into the DNA of tumor cells, which can then sensitize the cells to radiation therapy. nih.gov This approach aims to enhance the efficacy of radiation treatment, particularly for tumors with long cell cycle times. nih.govscilit.com The presence of halogens on the pyrimidine ring is crucial for the reactivity and biological function of these molecules, making them valuable precursors in the synthesis of complex, targeted therapies. mdpi.com For instance, dichlorinated pyrimidines serve as versatile intermediates, allowing for selective substitution reactions to build more complex, biologically active molecules. mdpi.comresearchgate.net

Rationale for Comprehensive Academic Research on 2,5-Dichloro-N-methylpyrimidin-4-amine and its Analogues

Comprehensive academic and industrial research into specific halogenated pyrimidines like this compound is driven by its utility as a highly functionalized chemical building block. The strategic placement of two chlorine atoms and a methylamino group on the pyrimidine core creates a versatile scaffold for synthetic chemistry. The two chlorine atoms are reactive sites for nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled, stepwise introduction of different functional groups. mdpi.com

This reactivity makes this compound and its analogues valuable intermediates in the synthesis of complex, high-value molecules, particularly in the field of drug discovery. For example, related dichloropyrimidine structures are used as reagents in the synthesis of potent and selective kinase inhibitors, which are a major class of targeted cancer therapies. chemimpex.comclearsynth.com Anaplastic lymphoma kinase (ALK) inhibitors, used in anti-tumor treatments, have been synthesized using such precursors. clearsynth.com

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 940927-35-5 bldpharm.combiosynth.com
Molecular Formula C₅H₅Cl₂N₃ bldpharm.combiosynth.comuni.lu
Molecular Weight 178.02 g/mol bldpharm.combiosynth.comchemicalbook.com
IUPAC Name This compound uni.lu
SMILES CNC1=NC(=NC=C1Cl)Cl bldpharm.combiosynth.comuni.lu
Melting Point 150 °C biosynth.com
Boiling Point 345.9±22.0 °C (Predicted) chemicalbook.com
InChIKey SWKLMNGSJGGHTG-UHFFFAOYSA-N uni.lu

Properties

IUPAC Name

2,5-dichloro-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKLMNGSJGGHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597083
Record name 2,5-Dichloro-N-methylpyrimidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940927-35-5
Record name 2,5-Dichloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-N-methylpyrimidin-4-amine
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Synthetic Methodologies and Chemical Transformations Involving 2,5 Dichloro N Methylpyrimidin 4 Amine

Strategic Synthetic Routes to 2,5-Dichloro-N-methylpyrimidin-4-amine

The synthesis of this compound is typically achieved through a regioselective amination of a suitable polychlorinated pyrimidine (B1678525) precursor. The strategy hinges on the differential reactivity of the chlorine atoms on the pyrimidine ring.

Precursor Chemistry and Key Intermediates in Pyrimidine Synthesis

The primary precursor for the synthesis of this compound is 2,4,5-trichloropyrimidine (B44654) . This key intermediate is not commonly synthesized from simple acyclic precursors in a single step but is often derived from more functionalized pyrimidine systems.

A common starting material for many substituted pyrimidines is barbituric acid or uracil. chemicalbook.comchemicalbook.com The synthesis of polychlorinated pyrimidines from these precursors involves extensive chlorination, typically using phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF) or an amine base. google.com For instance, barbituric acid can be converted to 2,4,6-trichloropyrimidine (B138864) by reacting it with POCl₃. chemicalbook.comchemicalbook.comgoogle.com While 2,4,5-trichloropyrimidine is less common than its 2,4,6-trichloro isomer, its synthesis follows similar principles of activating hydroxyl groups on a pyrimidine ring for substitution with chlorine.

The crucial step to form the target compound is the reaction of 2,4,5-trichloropyrimidine with methylamine (B109427). The pyrimidine ring is electron-deficient, which activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr). The reactivity of the chloro-substituents generally follows the order C4/C6 > C2 > C5. acs.org This inherent reactivity hierarchy allows for the selective substitution of the chlorine atom at the C4 position by methylamine, yielding this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful control over reaction conditions to favor monosubstitution at the C4 position and prevent side reactions, such as disubstitution.

Key parameters for optimization include the choice of solvent, temperature, and base. The reaction is often carried out in a polar solvent like methanol (B129727), ethanol, or a mixture of methanol and water at room temperature. The use of a mild base, such as triethylamine (B128534) or sodium bicarbonate, is common to neutralize the HCl generated during the reaction. Stoichiometric control, typically using a slight excess of methylamine, is crucial to drive the reaction to completion while minimizing the formation of the di-substituted product.

Table 1: Optimization of the Amination of 2,4,5-Trichloropyrimidine

Parameter Condition Rationale & Impact on Yield/Purity
Nucleophile Methylamine (1.0-1.2 eq.) Controlled stoichiometry prevents over-reaction and formation of diamino-pyrimidine byproducts.
Solvent Methanol, Ethanol, THF Polar solvents facilitate the dissolution of the pyrimidine and the amine salt, promoting the reaction.
Temperature 0 °C to Room Temperature Low to ambient temperatures enhance the regioselectivity for the more reactive C4 position over the C2 position.
Base Triethylamine (TEA), DIPEA Non-nucleophilic organic bases are used to scavenge the generated HCl without competing in the substitution reaction.
Reaction Time 1-24 hours Monitored by techniques like TLC or LC-MS to ensure complete consumption of the starting material without significant byproduct formation.

Derivatization and Functionalization of the this compound Core

The presence of two distinct chlorine atoms and a secondary amine group makes this compound a versatile building block for creating a diverse library of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Ring System

Following the initial amination at C4, the remaining chlorine atoms at the C2 and C5 positions are available for further SNAr reactions. The C2-chloro substituent is significantly more reactive towards nucleophiles than the C5-chloro substituent. acs.org This difference in reactivity allows for selective functionalization.

A wide range of nucleophiles, including primary and secondary amines, alkoxides, and thiolates, can be used to displace the C2-chlorine. mdpi.comresearchgate.net These reactions are typically performed under slightly more forcing conditions (e.g., elevated temperatures) than the initial C4-amination. The C5-chloro group is generally unreactive to SNAr unless activated by strongly electron-withdrawing groups or under very harsh conditions.

Table 2: Regioselective SNAr Reactions on this compound

Nucleophile Reagent Example Position of Substitution Resulting Functional Group
Primary/Secondary Amine Aniline, Morpholine C2 2-Amino-
Alcohol/Alkoxide Sodium Methoxide C2 2-Alkoxy-
Thiol/Thiolate Sodium Thiophenolate C2 2-Thioether-

Cross-Coupling Methodologies for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing chloropyrimidines, enabling the formation of C-C, C-N, and C-O bonds. acs.org The two chlorine atoms on this compound can be selectively coupled.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyrimidine with a boronic acid or ester to form C-C bonds. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve regioselective coupling at either the C2 or C5 position. researchgate.netnih.govnih.gov Ligand-free conditions have been reported to enable unprecedented C5-selective cross-couplings on 2,5-dichloropyrimidine (B52856) substrates. nih.gov

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the chloropyrimidine with a primary or secondary amine. wikipedia.orgrug.nl It provides an alternative to SNAr for introducing diverse amino groups, particularly for less nucleophilic amines, at the C2 position.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed, coupling the chloropyrimidine with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.

The choice of catalyst and ligands is critical for controlling the regioselectivity of these transformations, exploiting the different electronic environments of the C2 and C5 positions.

Table 3: Cross-Coupling Reactions on Dichloropyrimidine Cores

Reaction Name Coupling Partner Bond Formed Typical Catalyst System Selective Position
Suzuki-Miyaura Aryl/Vinyl Boronic Acid C-C Pd(PPh₃)₄, Pd(OAc)₂ + Ligand C2 or C5
Buchwald-Hartwig Primary/Secondary Amine C-N Pd₂(dba)₃ + Buchwald Ligand (e.g., BrettPhos) C2
Sonogashira Terminal Alkyne C-C (sp²-sp) Pd(PPh₃)₂Cl₂ + CuI C2 or C5
Stille Coupling Organostannane C-C Pd(PPh₃)₄ C2 or C5

Palladium-Catalyzed Reactions in Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov These methods are widely applied to the functionalization of heterocyclic compounds, including pyrimidines. The chlorine atoms on the pyrimidine ring of a compound like this compound are, in principle, susceptible to displacement via palladium-catalyzed processes such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents at the 2- and 5-positions, thereby diversifying the molecular scaffold.

Despite the theoretical potential for such transformations, specific examples detailing the palladium-catalyzed functionalization of this compound are not readily found in the surveyed scientific literature. General studies on related 2-aminopyrimidines have demonstrated that remote C-H functionalization at the C5-position can be achieved using palladium catalysis, suggesting a potential avenue for the derivatization of this scaffold. rsc.org However, without direct experimental data, the specific conditions and outcomes of such reactions for this compound remain speculative.

Role of this compound as a Versatile Synthetic Intermediate

The structure of this compound inherently positions it as a valuable building block for the synthesis of more complex molecules, particularly within the realm of drug discovery. The dichloropyrimidine framework is a common feature in many biologically active compounds.

Building Block for Complex Heterocyclic Structures in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. mu-varna.bg Pyrimidine derivatives, in particular, are key components of numerous kinase inhibitors. ed.ac.uk The reactive chlorine atoms of this compound could serve as handles for the construction of fused ring systems or for the attachment of various pharmacophoric groups. For instance, intramolecular reactions could lead to the formation of bicyclic or polycyclic heterocyclic systems. Again, while this is a plausible synthetic application, specific published examples of its use in creating complex heterocyclic structures are not available.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Pharmacophoric Features within 2,5-Dichloro-N-methylpyrimidin-4-amine Derivatives

The pharmacophore of a molecule encompasses the essential structural features required for its biological activity. For pyrimidine (B1678525) derivatives, the core heterocyclic ring itself is a key pharmacophoric element. The nitrogen atoms at positions 1 and 3 are of particular importance as they frequently act as hydrogen bond acceptors, enabling crucial interactions with biological targets like protein kinases. nih.govrsc.org

In the context of this compound derivatives, the key pharmacophoric features can be broken down as follows:

The Pyrimidine Scaffold: This central ring system acts as the structural anchor. Its aromatic nature and the specific placement of nitrogen atoms define its role in binding interactions. nih.govrsc.org

Substituents at C4: The N-methylamine group at the C4 position is a critical site for interaction and modification. The nitrogen atom can serve as a hydrogen bond donor, while the methyl group can engage in hydrophobic interactions within a target's binding pocket.

Substituents at C2 and C5: The chlorine atoms at the C2 and C5 positions are significant. The C5-chloro group, in particular, can be a site for further functionalization. nih.govacs.org The electronic properties (electron-withdrawing nature) and size of these halogen substituents can profoundly influence binding affinity and selectivity. researchgate.net

The combination of a hydrogen bond-accepting pyrimidine core with strategically placed donor and acceptor groups and other variable substituents allows for the creation of molecules that can fit into specific binding pockets with high affinity. nih.govmdpi.com

Impact of Substituent Variation on Biological Activity and Selectivity

The systematic modification of substituents on the pyrimidine ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's biological activity and selectivity. SAR studies on various pyrimidine series have revealed consistent patterns.

Modifications at different positions of the pyrimidine ring have distinct effects:

C2 Position: The substituent at this position can significantly impact selectivity. In one study on kinase inhibitors, placing a substituted pyrazole (B372694) at the C2 position resulted in aminopyrimidines with narrower inhibition profiles, enhancing selectivity. acs.org

C4 Position: The group at C4 is often crucial for establishing key interactions with the target protein. For kinase inhibitors, this position frequently interacts with the "hinge" region of the ATP-binding pocket. Replacing the N-methylamine with larger, more complex amine structures can drastically alter potency and selectivity. acs.orgnih.gov For instance, incorporating a sulfonamide-bearing side chain at the C4 position led to compounds that inhibited fewer kinases, thus improving selectivity. acs.org

C5 Position: This position is located near the "gatekeeper" residue in many kinase binding pockets, a critical determinant of inhibitor selectivity. nih.gov Introducing small substituents like fluorine can enhance activity, while larger groups can be used to probe the size of the binding pocket. gsconlinepress.comnih.gov Strategic modifications at C5 have been shown to improve the kinome-wide selectivity for many derivatives. nih.gov

The electronic nature of the substituents is also a critical factor. The introduction of electron-withdrawing groups, such as fluorine, on attached phenyl rings has been shown to enhance inhibitory activity. gsconlinepress.comresearchgate.net Conversely, substituting with electron-donating groups can reduce activity. gsconlinepress.com

Table 1: Impact of Substituent Variation on the Biological Activity of Pyrimidine Derivatives

PositionSubstituent Type/ExampleObserved EffectReference
C2Substituted pyrazoleEnhanced selectivity (narrower kinase inhibition profile) acs.org
C4Sulfonamide-bearing side chainImproved selectivity by reducing the number of inhibited kinases acs.org
C44-chlorophenyl substitutionEnhanced anti-cancer effectiveness gsconlinepress.com
C5Fluorine atomCan enhance inhibitory activity gsconlinepress.com
C5Modification near gatekeeper residueImproved kinome-wide selectivity nih.gov
Phenyl Ring SubstituentElectron-withdrawing groups (e.g., Fluorine)Enhanced inhibitory activity gsconlinepress.comresearchgate.net
Phenyl Ring SubstituentElectron-donating groupsReduced anti-inflammatory action gsconlinepress.com

Rational Design Principles for Novel Pyrimidine Analogues

Rational drug design aims to develop new therapeutic agents based on a known biological target or an existing lead compound. For pyrimidine analogues, this process often involves structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of complementary inhibitors. nih.govresearchgate.net

Key principles in the rational design of novel pyrimidine analogues include:

Scaffold Hopping and Fusion: The core pyrimidine structure can be fused with other heterocyclic rings (e.g., pyrrole, pyridine, triazole) to create novel scaffolds like pyrido[2,3-d]pyrimidines or pyrazolo[1,5-a]pyrimidines. researchgate.netacs.orgmdpi.com This approach alters the shape and electronic properties of the molecule, potentially leading to new binding modes and improved activity.

Target-Specific Modifications: Knowledge of the target's binding site allows for the design of substituents that can form specific, high-affinity interactions. For example, designing a pyrimidine derivative to interact with a unique cysteine residue in the Janus kinase 3 (JAK3) binding site led to a highly potent and selective inhibitor. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in a lead compound with another group that has similar physical or chemical properties (a bioisostere). This is often done to improve potency, reduce toxicity, or alter the metabolic profile of the compound without losing the essential binding interactions. mdpi.com

Mixing and Matching Side Chains: A successful strategy involves creating new analogues by combining side chains from different known pyrimidine-based inhibitors. nih.govacs.org This can lead to compounds with novel activity profiles or improved selectivity for understudied targets. nih.gov

These design principles are often guided by computational tools, such as molecular docking, which can predict how a designed molecule might bind to its target. mdpi.comrsc.org

Combinatorial Chemistry and High-Throughput Screening Approaches in Pyrimidine Lead Identification

The discovery of novel lead compounds often begins with screening large collections of molecules for biological activity. Combinatorial chemistry and high-throughput screening (HTS) are powerful technologies that have revolutionized this process. capes.gov.bryoutube.com

Combinatorial Chemistry: This field focuses on the rapid synthesis of large numbers of different but structurally related molecules, known as a chemical library. capes.gov.brtandfonline.com For pyrimidines, libraries can be generated by using a common scaffold, like 2,4,6-trichloropyrimidine (B138864), and reacting it with a diverse set of building blocks (e.g., amines) in a parallel or split-and-pool fashion. nih.gov Both solution-phase and solid-phase synthesis methods have been developed to efficiently create vast pyrimidine libraries containing millions of unique compounds. nih.govacs.orgcapes.gov.brnih.gov

High-Throughput Screening (HTS): HTS utilizes automated robotics and sensitive assays to rapidly test hundreds of thousands of compounds for their ability to interact with a specific biological target or elicit a desired cellular response. nih.govnih.gov HTS campaigns using large compound libraries have successfully identified initial pyrimidine-based "hits." nih.govresearchgate.netacs.org These hits, while often having only moderate potency, serve as the starting point for a lead optimization program, where medicinal chemists apply the principles of SAR and rational design to develop more potent and selective drug candidates. nih.gov

The integration of combinatorial library synthesis with HTS provides an efficient pathway for identifying novel pyrimidine-based leads for a wide array of biological targets. nih.govnih.gov

Advanced Spectroscopic and Analytical Methodologies in Pyrimidine Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 2,5-Dichloro-N-methylpyrimidin-4-amine. Each method provides unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The N-methyl group (–NCH₃) would likely appear as a singlet or a doublet if coupled to the amine proton, typically in the range of δ 2.8–3.5 ppm. The single proton on the pyrimidine (B1678525) ring (C6–H) is anticipated to resonate as a singlet further downfield, likely in the aromatic region of δ 8.0–8.5 ppm, due to the deshielding effects of the electronegative nitrogen atoms and chlorine substituents. The amine proton (–NH) would produce a broad singlet whose chemical shift is highly dependent on solvent and concentration. researchgate.netorganicchemistrydata.orgnih.govresearchgate.net

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. For this compound, five distinct signals are expected. The N-methyl carbon would be found upfield, typically around δ 25–35 ppm. The four carbons of the pyrimidine ring would have shifts influenced by the attached chlorine and amine groups. Carbons bonded to chlorine (C2 and C5) would be significantly deshielded. The carbon atom C4, attached to the amino group, and C6, bonded to a hydrogen, would also exhibit characteristic shifts within the aromatic/heteroaromatic region. organicchemistrydata.orguni.luresearchgate.net

| Predicted NMR Data for this compound | | :--- | :--- | | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | | ¹H | ~3.1 | s (or d) | -NCH₃ | | ¹H | ~8.2 | s | C6–H | | ¹H | Variable | br s | -NH | | ¹³C | ~28 | q | -NCH₃ | | ¹³C | ~160 | s | C2-Cl | | ¹³C | ~158 | s | C4-N | | ¹³C | ~115 | s | C5-Cl | | ¹³C | ~155 | d | C6-H | Note: These are estimated values based on typical chemical shifts for similar pyrimidine structures. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, the FT-IR spectrum would display characteristic absorption bands. The N-H stretching vibration of the secondary amine is expected in the region of 3300–3500 cm⁻¹. The C-H stretching of the methyl group and the aromatic ring proton would appear around 2850–3100 cm⁻¹. The pyrimidine ring itself will produce a series of characteristic C=N and C=C stretching vibrations between 1400 and 1600 cm⁻¹. The C-Cl stretching vibrations are typically strong and found in the fingerprint region, usually between 600 and 800 cm⁻¹. researchgate.netresearchgate.net Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorption spectra due to π → π* and n → π* transitions. The pyrimidine ring system, with its conjugation and heteroatoms, is expected to show strong absorption bands in the UV region. The presence of chlorine and methylamine (B109427) substituents will influence the wavelength of maximum absorption (λmax). Typically, substituted pyrimidines show strong absorptions below 300 nm. researchgate.netresearchgate.netmdpi.com

| Predicted UV-Vis Absorption Data | | :--- | :--- | | Transition Type | Predicted λmax (nm) | | π → π* | ~210 - 230 | | π → π* (secondary) | ~260 - 280 | | n → π* | ~300 - 320 (often weak) | Note: Values are estimations for a neutral solvent. The λmax can shift depending on solvent polarity and pH.

Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound (C₅H₅Cl₂N₃), the exact molecular weight is 176.98605 Da. uni.lu In a typical mass spectrum using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 177.99333. uni.lu The isotopic pattern would be characteristic of a molecule containing two chlorine atoms, with prominent [M+2]⁺ and [M+4]⁺ peaks at relative intensities of approximately 65% and 10% of the [M]⁺ peak, respectively. libretexts.org

Fragmentation analysis (MS/MS) provides structural information by breaking the parent ion into smaller fragments. Common fragmentation pathways for this molecule could include the loss of a methyl radical (•CH₃), loss of HCl, or cleavage of the pyrimidine ring. libretexts.orgmiamioh.eduyoutube.comlibretexts.org

| Predicted Mass Spectrometry Data | | :--- | :--- | :--- | | Ion | Predicted m/z | Description | | [M]⁺ | 176.98550 | Molecular Ion | | [M+H]⁺ | 177.99333 | Protonated Molecule | | [M+Na]⁺ | 199.97527 | Sodium Adduct | Data sourced from predicted values. uni.lu

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing. While specific XRD data for this compound is not publicly available, analysis of related pyrimidine structures reveals that the pyrimidine ring is planar. nih.gov An XRD study would confirm the planarity of the ring in this compound and detail the spatial arrangement of the chloro and N-methylamino substituents.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of pyrimidine derivatives. researchgate.net A reversed-phase HPLC method would likely be employed for this compound. This typically involves a C18 or C8 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net The separation can be performed under isocratic (constant mobile phase composition) or gradient (varying composition) conditions. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima. researchgate.net The purity of the compound is determined by the relative area of its peak in the chromatogram. For many dichloropyrimidine derivatives, purities exceeding 99% are achievable and can be verified by this method. google.comgoogle.com

| Typical HPLC Parameters for Pyrimidine Analysis | | :--- | :--- | | Parameter | Condition | | Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | | Mobile Phase | Acetonitrile / Water or Methanol / Water mixture | | Elution | Isocratic or Gradient | | Flow Rate | 1.0 mL/min | | Detector | UV at ~254 nm or ~270 nm | | Temperature | Ambient | Note: These are general parameters and must be optimized for the specific compound. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the analysis and purification of pyrimidine derivatives due to its high resolution, sensitivity, and adaptability. labcompare.com It is particularly well-suited for compounds that are non-volatile or thermally labile.

Analytical HPLC:

In the context of pyrimidine research, analytical HPLC is employed for the identification, quantification, and purity assessment of compounds like this compound. The selection of the stationary phase and mobile phase is critical for achieving optimal separation. Reversed-phase HPLC is the most common mode used for pyrimidine analysis.

Method development often involves screening different stationary phases and optimizing the mobile phase composition. labcompare.com For instance, a C18 column is a frequent choice for the separation of pyrimidine derivatives. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The choice between acetonitrile (aprotic) and methanol (protic) can significantly influence selectivity and resolution. labcompare.com The use of a simple mobile phase, for example, containing water, acetonitrile, and a buffer like sulfuric acid, has been demonstrated for the analysis of related chloro-substituted amino-pyridines. sielc.com UV detection is commonly employed, with the wavelength set to a maximum absorbance of the pyrimidine ring, often around 200-280 nm. sielc.com

Interactive Data Table: Illustrative Analytical HPLC Parameters for Pyrimidine Analysis

ParameterTypical Value/ChoiceRationale
Stationary Phase C18, C8Good hydrophobicity for retaining pyrimidine derivatives.
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., formic acid, phosphoric acid)Allows for gradient or isocratic elution to resolve complex mixtures. sielc.com
Detection UV-Vis (e.g., 200-280 nm), Mass Spectrometry (MS)UV provides good sensitivity for the pyrimidine chromophore; MS offers structural information. sielc.comsielc.com
Flow Rate 0.5 - 1.5 mL/minOptimal for analytical columns to ensure good separation efficiency.
Injection Volume 5 - 20 µLStandard volumes for analytical scale separations.

Preparative HPLC:

When larger quantities of a purified pyrimidine compound are required, for instance, for further structural elucidation or biological testing, preparative HPLC is the method of choice. labcompare.com This technique utilizes the same principles as analytical HPLC but employs larger columns, higher flow rates, and larger injection volumes to isolate and collect the compound of interest. labcompare.comyoutube.com The goal of preparative HPLC is to maximize throughput while maintaining sufficient resolution to achieve the desired purity of the collected fractions. The scalability of a liquid chromatography method is a key advantage, allowing for the transition from analytical to preparative separation for impurity isolation. sielc.com

Gas Chromatography (GC) for Volatile Pyrimidine Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While many pyrimidine derivatives, particularly those with polar functional groups, are not inherently volatile, GC can be an effective method for the analysis of less polar or smaller pyrimidine molecules. For more complex pyrimidines, derivatization is often necessary to increase their volatility. phenomenex.com

The choice of the GC column is critical, with fused silica (B1680970) capillary columns coated with non-polar phases like OV-101 or SE-30 being suitable for the separation of silylated pyrimidine derivatives. capes.gov.br The temperature program, including the initial temperature, ramp rate, and final temperature, is optimized to ensure the efficient separation of the analytes. Flame Ionization Detection (FID) is a common and robust detection method, while Mass Spectrometry (MS) provides invaluable structural information for peak identification. nih.gov

Interactive Data Table: Typical GC Parameters for Volatile Pyrimidine Analysis

ParameterTypical Value/ChoiceRationale
Stationary Phase Polysiloxane-based (e.g., HP-5, OV-101, SE-30)Provides good separation for a range of volatile organic compounds. capes.gov.brresearchgate.net
Carrier Gas Helium, Nitrogen, HydrogenInert gases to carry the sample through the column.
Temperature Program Ramped from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 250°C)Allows for the separation of compounds with a range of boiling points.
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)FID offers general sensitivity to organic compounds; MS provides definitive identification. nih.govresearchgate.net
Injection Mode Split/SplitlessAllows for the analysis of both high and low concentration samples.

Advanced Derivatization Techniques for Analytical Purposes (e.g., for improved detection or separation)

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique, particularly GC. phenomenex.comsigmaaldrich.com For pyrimidine derivatives like this compound, which contains an amine group, derivatization can significantly improve volatility, thermal stability, and chromatographic behavior, as well as enhance detector response. sigmaaldrich.comlibretexts.org

Silylation:

The most common derivatization method for compounds with active hydrogens (found in amines, hydroxyls, and carboxylic acids) is silylation. libretexts.orggcms.cz This reaction replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate for sterically hindered groups. phenomenex.comsigmaaldrich.com The resulting TMS-derivatives of pyrimidines are more volatile and less polar, making them amenable to GC analysis. gcms.cz The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Acylation:

Acylation is another widely used derivatization technique where an acyl group is introduced into the molecule. libretexts.org This method also serves to increase volatility and can be used to introduce fluorinated groups, which significantly enhances the response of an electron capture detector (ECD), providing high sensitivity for trace analysis. libretexts.org

Alkylation:

Alkylation involves the replacement of an active hydrogen with an alkyl group. gcms.cz This method is also effective in increasing the volatility of the analyte for GC analysis. gcms.cz For instance, ethyl chloroformate has been successfully used as a derivatizing reagent for the GC analysis of pyrimidine and purine (B94841) bases. researchgate.net

Interactive Data Table: Common Derivatization Reagents for Pyrimidine Analysis

Derivatization TechniqueReagentTarget Functional Group(s)Purpose
Silylation BSTFA, TMSI, HMDSAmines, Hydroxyls, Carboxylic AcidsIncrease volatility and thermal stability for GC analysis. phenomenex.comsigmaaldrich.comgcms.cz
Acylation Acid Anhydrides, Acid HalidesAmines, HydroxylsIncrease volatility and enhance ECD detection. libretexts.org
Alkylation Ethyl Chloroformate, Pentafluorobenzyl BromideAmines, Carboxylic Acids, ThiolsIncrease volatility for GC analysis and enhance ECD detection. researchgate.netlibretexts.org

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Pyrimidine (B1678525) Discovery and Optimization

The era of "big data" and computational power is revolutionizing drug discovery, and the realm of pyrimidine chemistry is no exception. Artificial intelligence (AI) and machine learning (ML) are increasingly being employed to accelerate and refine the process of identifying and optimizing new drug candidates. mdpi.commdpi.comchemimpex.com These technologies can analyze vast datasets of chemical structures and biological activities to build predictive models. mdpi.com This allows researchers to screen virtual libraries of pyrimidine derivatives, including those based on 2,5-Dichloro-N-methylpyrimidin-4-amine , to identify compounds with a high probability of desired activity and favorable pharmacokinetic profiles before they are even synthesized. nih.gov

Deep learning algorithms, a subset of ML, can generate novel molecular structures with optimized properties, potentially leading to the design of highly potent and selective pyrimidine-based inhibitors for specific biological targets. chemimpex.com This data-driven approach minimizes the trial-and-error nature of traditional drug discovery, saving considerable time and resources. mdpi.com Furthermore, AI can aid in predicting the three-dimensional structure of target proteins, which is crucial for structure-based drug design and understanding how pyrimidine derivatives interact with their biological counterparts. nih.govnih.gov

Table 1: Applications of AI/ML in Pyrimidine Drug Discovery

Application AreaDescriptionPotential Impact
Virtual Screening Rapidly screen large virtual libraries of pyrimidine compounds against biological targets.Increased hit rates and reduced cost of initial screening.
De Novo Drug Design Generate novel pyrimidine structures with desired properties using generative models.Discovery of novel chemical matter with improved efficacy and safety.
ADMET Prediction Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of pyrimidine derivatives.Early identification of candidates with poor pharmacokinetic profiles, reducing late-stage failures.
Target Identification Analyze biological data to identify and validate new therapeutic targets for pyrimidine-based drugs.Expansion of the therapeutic potential of pyrimidine scaffolds.
Synthesis Planning Predict optimal synthetic routes for novel pyrimidine compounds.More efficient and cost-effective chemical synthesis.

Exploration of Novel Biological Targets and Therapeutic Modalities for Pyrimidine Derivatives

While pyrimidines have a well-established history in targeting classic pathways, particularly in oncology and infectious diseases, future research is geared towards exploring more complex and novel biological targets. uni.lubldpharm.combiosynth.com This includes the development of pyrimidine derivatives that can modulate protein-protein interactions, target allosteric sites, or even act as molecular glues to induce protein degradation.

A significant area of emerging research is the development of dual-target or multi-target inhibitors, where a single pyrimidine-based molecule can interact with multiple disease-relevant proteins. For instance, novel aminopyrimidine-2,4-diones have been designed as dual inhibitors of BRD4 and PLK1, two important targets in cancer therapy. uni.lu This multi-targeted approach can offer enhanced efficacy and potentially overcome drug resistance mechanisms.

Furthermore, derivatives of This compound are being utilized as intermediates in the synthesis of highly specific therapeutic agents. A notable example is the development of 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine , a key precursor for selective CDK12 degraders. researchgate.net This represents a cutting-edge therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate cancer-promoting proteins.

Table 2: Examples of Novel Biological Targets for Pyrimidine Derivatives

Compound ClassTarget(s)Therapeutic AreaResearch Finding
Aminopyrimidine-2,4-dionesBRD4 and PLK1CancerCompound 4 showed potent dual inhibitory activity with IC50 values of 0.029 µM for BRD4 and 0.094 µM for PLK1. uni.lu
Pyrimidin-2-amine derivativesPLK4CancerCompound 8h demonstrated high PLK4 inhibitory activity with an IC50 of 0.0067 μM.
Derivatives of 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine CDK12 (via degradation)CancerServes as an intermediate for selective CDK12 degraders, a novel therapeutic approach. researchgate.net

Development of Green and Sustainable Synthetic Routes for Pyrimidine Compounds

The chemical industry is increasingly focusing on environmentally friendly and sustainable practices, and the synthesis of pyrimidine compounds is part of this green revolution. Traditional methods for synthesizing pyrimidines often involve harsh reagents, toxic solvents, and multiple energy-intensive steps. researchgate.net Future research will prioritize the development of "green" synthetic routes that are more efficient, generate less waste, and utilize safer materials.

Key strategies in green pyrimidine synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net

Ultrasonic-assisted synthesis: The use of ultrasound waves can enhance reaction rates and efficiency.

Multicomponent reactions: These reactions combine three or more reactants in a single step to produce complex pyrimidine derivatives, improving atom economy and reducing waste. researchgate.net

Solvent-free reactions: Conducting reactions without a solvent minimizes environmental impact and simplifies product purification.

Use of green catalysts: Employing reusable and non-toxic catalysts can make the synthesis more sustainable.

These green chemistry principles are not only environmentally responsible but also offer economic advantages through reduced energy consumption and waste disposal costs.

Multidisciplinary Approaches to Address Complex Biological Challenges with Pyrimidine-Based Solutions

The complexity of many diseases, such as cancer and neurodegenerative disorders, necessitates a move away from siloed research towards more integrated, multidisciplinary approaches. The future of pyrimidine research will see greater collaboration between synthetic chemists, medicinal chemists, biologists, computational scientists, and clinicians. researchgate.net

This collaborative effort will be crucial for:

Target validation: Biologists can identify and validate novel therapeutic targets, for which chemists can then design specific pyrimidine-based modulators.

Mechanism of action studies: A combination of biochemical, cellular, and in vivo studies will be needed to fully elucidate how pyrimidine derivatives exert their therapeutic effects.

Biomarker discovery: Identifying biomarkers will be essential for patient stratification and monitoring treatment response in clinical trials.

Computational modeling: Integrating experimental data with computational models can provide a deeper understanding of the biological systems being targeted and the effects of pyrimidine-based interventions.

By combining diverse expertise, researchers can more effectively tackle the multifaceted nature of complex diseases and develop more effective and personalized pyrimidine-based therapies.

Translation of Research Findings into Pre-Clinical and Clinical Development

Ultimately, the goal of medicinal chemistry research is to translate promising laboratory findings into tangible clinical benefits. The future will see a more streamlined and efficient pathway for moving pyrimidine-based drug candidates from preclinical studies to clinical trials. uni.lu This will involve rigorous preclinical evaluation of efficacy, selectivity, and safety to ensure that only the most promising candidates advance.

Key to this translation will be a strong emphasis on understanding the structure-activity relationships (SAR) of pyrimidine derivatives. By systematically modifying the structure of lead compounds, such as those derived from This compound , and evaluating their biological activity, researchers can optimize potency and minimize off-target effects.

Furthermore, as pyrimidine-based drugs enter clinical development, there will be a continued focus on personalized medicine. This involves using genetic or other biomarkers to identify patient populations most likely to respond to a particular therapy, thereby maximizing efficacy and reducing the risk of adverse events. The versatility of the pyrimidine scaffold makes it an ideal platform for developing a new generation of targeted and personalized medicines. bldpharm.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,5-Dichloro-N-methylpyrimidin-4-amine with high purity?

Answer:
The synthesis typically involves nucleophilic substitution of a dichloropyrimidine precursor with methylamine. Key considerations include:

  • Reagent stoichiometry: Maintain a 1:1.2 molar ratio of dichloropyrimidine to methylamine to ensure complete substitution while minimizing side reactions .
  • Solvent selection: Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity and reaction efficiency .
  • Temperature control: Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethyl acetate/hexane mixtures) yields >95% purity .

Example protocol from analogous compounds:

StepReagents/ConditionsPurpose
12,5-Dichloropyrimidine, methylamine (1.2 eq), DMF, 70°C, 12hAmination
2Column chromatography (hexane:EtOAc 4:1)Purification

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Confirm substitution patterns and methyl group integration. For example, the N-methyl signal appears as a singlet near δ 3.0–3.5 ppm in DMSO-d6 .
  • Mass spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected at ~206.02 Da) .
  • X-ray crystallography: Resolve ambiguous structural features (e.g., regiochemistry of chloro groups) using SHELX software for refinement .

Key spectral benchmarks (from analogs):

  • 1H NMR (DMSO-d6): δ 8.32 (s, 1H, pyrimidine-H), 3.25 (s, 3H, N-CH3) .
  • HRMS: Deviation <2 ppm ensures accuracy .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilic reactivity: Chlorine atoms at C2/C5 act as electron-withdrawing groups, increasing susceptibility to nucleophilic attack .
  • HOMO-LUMO gaps: Predict stability and charge-transfer interactions. For dichloropyrimidines, gaps typically range 5–6 eV .
  • Thermochemical accuracy: B3LYP with exact exchange corrections reduces atomization energy errors to <3 kcal/mol .

Computational workflow:

Optimize geometry using B3LYP/6-31G*.

Calculate electrostatic potential maps to identify reactive sites.

Validate with experimental IR/Raman spectra.

Advanced: How to address contradictions in experimental data, such as unexpected byproducts during synthesis?

Answer:
Systematic troubleshooting steps:

  • Repeatability checks: Confirm reproducibility under identical conditions .
  • Alternative characterization: Use LC-MS to detect low-abundance intermediates/byproducts .
  • Mechanistic modeling: Apply DFT to explore plausible side reactions (e.g., over-alkylation or dechlorination) .
  • Crystallographic validation: Resolve structural ambiguities via single-crystal X-ray diffraction .

Case study: Discrepancies in NMR integration may arise from residual solvents or tautomerism; deuterated solvent swaps and variable-temperature NMR can clarify .

Basic: What intermediates are critical in synthesizing pyrimidin-4-amine derivatives?

Answer:
Key intermediates include:

  • 2,5-Dichloropyrimidine: Enables selective substitution at C4 .
  • Protected amines: Use tert-butyloxycarbonyl (Boc) groups to prevent over-alkylation .
  • Metal catalysts: Pd/Cu-mediated cross-coupling for introducing aryl/alkyl groups .

Example pathway:

Chlorination: Convert pyrimidinone to dichloride.

Amination: React with methylamine.

Functionalization: Introduce substituents via Suzuki-Miyaura coupling .

Advanced: What challenges arise in optimizing N-alkylation reactions for pyrimidin-4-amine derivatives?

Answer:
Challenges and solutions:

  • Steric hindrance: Bulky substituents reduce yields; use microwave-assisted synthesis to enhance kinetics .
  • Solvent effects: Switch from DMF to acetonitrile to minimize side reactions .
  • Catalyst selection: Pd(OAc)2/Xantphos improves coupling efficiency for aryl groups .

Optimization table (from analogs):

ConditionYield (Unoptimized)Yield (Optimized)
DMF, 80°C45%
MeCN, 100°C, MW78%

Advanced: How to determine the crystal structure of this compound using X-ray diffraction?

Answer:

  • Crystal growth: Slow evaporation from ethanol/water mixtures yields suitable crystals .
  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100K to minimize disorder .
  • Refinement: SHELXL refines positional/thermal parameters; R-factor targets <0.05 .

Key metrics from analogs:

  • Bond lengths: C-Cl ~1.73 Å, C-N ~1.35 Å .
  • Torsion angles: Planar pyrimidine ring (deviation <0.01 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.